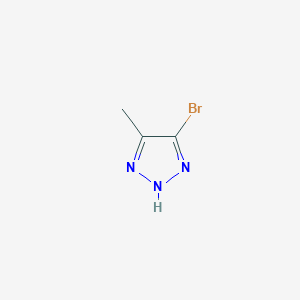

5-Bromo-4-methyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-2-3(4)6-7-5-2/h1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZZACNOVJTLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10740384 | |

| Record name | 4-Bromo-5-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805315-83-7 | |

| Record name | 4-Bromo-5-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug development, including its role as a potential enzyme inhibitor.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 805315-83-7 , is a substituted triazole that has garnered attention within the scientific community.[1] The 1,2,3-triazole ring system is a key structural motif in numerous pharmacologically active molecules due to its unique chemical properties and synthetic accessibility.[2][3] This guide aims to consolidate the available technical information on this specific bromo-methyl substituted triazole, providing a valuable resource for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 805315-83-7 | [1] |

| Molecular Formula | C₃H₄BrN₃ | [4] |

| Molecular Weight | 161.99 g/mol | [4] |

| Boiling Point | 280.9°C at 760 mmHg | [4] |

Table 1: Physicochemical properties of this compound.

Synthesis and Experimental Protocol

A plausible synthetic route for this compound could involve the reaction of 1-azido-1-bromoethane with propyne. The following diagram illustrates a generalized workflow for triazole synthesis.

Hypothetical Experimental Protocol:

A potential synthesis method could be adapted from the protocol for a similar compound, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This involves the reaction of a precursor triazole with a methylating agent in the presence of a base.

-

Dissolution: A solution of a suitable precursor, such as 4-bromo-5-methyl-1H-1,2,3-triazole, would be prepared in an appropriate solvent (e.g., acetone).

-

Basification: The solution would be cooled and treated with a base, such as sodium hydroxide solution, to deprotonate the triazole ring.

-

Methylation: A methylating agent, like dimethyl sulfate, would then be added to the reaction mixture.

-

Reaction: The mixture would be stirred at room temperature for a sufficient period to allow for the methylation to proceed.

-

Workup and Purification: The reaction would be quenched, and the product extracted with an organic solvent. The crude product would then be purified, for instance, by recrystallization.[6]

Applications in Drug Development

The 1,2,3-triazole scaffold is a versatile building block in medicinal chemistry, often used as a bioisostere for amide bonds, and is present in a variety of clinically used drugs.[2][3] Triazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7]

Enzyme Inhibition

Triazole-containing compounds have been extensively studied as inhibitors of various enzymes. For instance, derivatives of 1,2,4-triazole have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.[8] Other studies have highlighted the potential of 1,2,3-triazole analogs as inhibitors of carbonic anhydrase-II.[1] The bromo and methyl substituents on the triazole ring of this compound could play a significant role in its binding affinity and selectivity towards specific enzyme targets.

The following diagram illustrates a simplified logic of enzyme inhibition by a triazole-based compound.

Signaling Pathway Modulation

While no specific studies on the direct involvement of this compound in signaling pathways were identified, the broader class of triazole derivatives has been implicated in modulating key cellular signaling cascades. For example, certain triazole hybrids have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in cancer progression. This suggests that novel triazole compounds could be developed to target specific components of disease-related signaling pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties and the established biological activities of the broader triazole class suggest its potential as an enzyme inhibitor and a modulator of cellular signaling pathways. Further research is warranted to fully elucidate its synthetic pathways, biological activities, and therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-4-methyl-1H-1,2,3-triazole structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-1H-1,2,3-triazole

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational requirement. This guide provides a comprehensive overview of the methodologies and data used to elucidate the structure of this compound, a heterocyclic compound of interest in synthetic chemistry and medicinal research.

Compound Overview

This compound is a substituted triazole ring system. The 1,2,3-triazole core is a significant scaffold in pharmaceutical development due to its metabolic stability and ability to form hydrogen bonds. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrN₃ | [1][2] |

| Molecular Weight | 161.99 g/mol | [1][2] |

| CAS Number | 805315-83-7 | [1][2] |

| Monoisotopic Mass | 160.95886 Da | [1] |

| IUPAC Name | 4-bromo-5-methyl-2H-triazole | [1] |

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, the key feature is the isotopic signature of bromine.

| Ion/Fragment | Predicted m/z | Notes |

| [M+H]⁺ (⁷⁹Br) | 161.9661 | Molecular ion with the lighter bromine isotope. |

| [M+H]⁺ (⁸¹Br) | 163.9641 | Molecular ion with the heavier bromine isotope. |

| [M]⁻ | 159.9516 | Deprotonated molecular ion with ⁷⁹Br. |

| [M]⁻ | 161.9496 | Deprotonated molecular ion with ⁸¹Br. |

The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The triazole ring and its substituents give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3300 | N-H Stretch | Triazole N-H |

| 2900 - 3000 | C-H Stretch | Methyl C-H |

| ~1530 | Ring Deformation | Triazole Ring |

| ~1450 | C-H Bend | Methyl C-H |

| ~1170 | N-N Stretch | Triazole Ring |

Note: These are expected ranges. Actual values can vary based on the sample state (solid/liquid) and intermolecular interactions.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ |

| 13.0 - 15.0 | Broad Singlet | 1H | N-H |

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. The spectrum for the isomeric 4-Bromo-1-methyl-1H-1,2,3-triazole shows a methyl signal at δ 5.52 ppm, highlighting the importance of correct isomer identification.[6]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~10 | -CH₃ |

| ~130 | C4-CH₃ |

| ~135 | C5-Br |

Note: The chemical shifts are estimated values. The exact positions of the triazole ring carbons can be confirmed using advanced 2D NMR techniques like HMBC and HSQC.

Synthesis Pathway

A common route to synthesize this compound is through the direct bromination of 4-methyl-1H-1,2,3-triazole. This reaction provides a straightforward method to introduce the bromine atom onto the triazole ring.

Caption: Synthesis of this compound via bromination.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the bromination of a triazole ring.

-

Dissolution: Dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.1 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water containing sodium thiosulfate to quench any unreacted bromine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

General Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique like Electrospray Ionization (ESI) to obtain an accurate mass and confirm the isotopic pattern.[7]

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. IR spectroscopy identifies the key functional groups, particularly the N-H bond of the triazole ring. Finally, ¹H and ¹³C NMR provide the definitive connectivity and chemical environment of the atoms, allowing for unambiguous confirmation of the title compound's structure. These analytical techniques, combined with a logical synthesis strategy, form the cornerstone of chemical characterization in modern research.

References

- 1. This compound | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 805315-83-7 | this compound - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-4-methyl-1H-1,2,3-triazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development by consolidating available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, representative experimental protocols for the synthesis and spectroscopic characterization of this triazole derivative.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₃H₄BrN₃ and a molecular weight of 161.99 g/mol .[1][2]

Table 1: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | DMSO-d₆ | ~2.3 | Singlet | Methyl Protons (CH₃) |

| ¹H | DMSO-d₆ | ~14.5 | Broad Singlet | NH Proton |

| ¹³C | Not Specified | Not Specified | - | Data available from commercial suppliers.[3] |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar structures and information from commercial suppliers.[3]

Table 2: Infrared (IR) Spectroscopic Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3200-3400 | Broad |

| C-H Stretch (methyl) | ~2900-3000 | Medium |

| C=N Stretch (triazole ring) | ~1600-1650 | Medium |

| C-N Stretch | ~1200-1300 | Medium-Strong |

| C-Br Stretch | ~500-600 | Medium |

Note: The IR data is representative of characteristic vibrational frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

| Ionization Method | m/z | Relative Intensity (%) | Fragment |

| Electrospray (ESI) | 162.96 | 100 | [M+H]⁺ |

| ESI | 184.95 | - | [M+Na]⁺ |

Note: The mass spectrometry data is based on predicted values and common adducts observed in ESI. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern.

Experimental Protocols

The following protocols are representative examples for the synthesis and spectroscopic analysis of this compound and are based on established methods for similar triazole derivatives.

Synthesis of this compound

A common route to synthesize 1,2,3-triazole derivatives is through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the synthesis of this compound, a potential pathway involves the reaction of 1-azido-1-bromoethane with an appropriate alkyne, or a multi-step synthesis starting from simpler precursors.

Illustrative Synthetic Procedure:

-

Step 1: Formation of a Triazole Precursor. A solution of an appropriate azide and alkyne is prepared in a suitable solvent system, such as a mixture of t-butanol and water.

-

Step 2: Cycloaddition. A copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture. The reaction is stirred at room temperature for 24-48 hours.

-

Step 3: Bromination. The resulting 4-methyl-1H-1,2,3-triazole is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like acetonitrile, to yield the final product.

-

Step 4: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is collected in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Experimental workflow from synthesis to spectroscopic analysis.

References

Tautomerism in Bromo-Substituted 1,2,3-Triazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in bromo-substituted 1,2,3-triazoles. The document details the synthesis of these compounds, the underlying principles of their tautomerism, and the experimental and computational methodologies employed for their characterization. Quantitative data from the literature is presented to illustrate the factors governing tautomeric equilibrium, and detailed experimental protocols are provided for researchers in the field.

Introduction to Tautomerism in 1,2,3-Triazoles

The 1,2,3-triazole ring is a fundamental scaffold in medicinal chemistry and materials science.[1] A key feature of NH-unsubstituted 1,2,3-triazoles is their existence as a dynamic equilibrium of tautomers. This annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. For a monosubstituted 1,2,3-triazole, three potential tautomers can exist: the 1H, 2H, and 3H forms. In the case of bromo-substituted 1,2,3-triazoles, the position of the bromine atom dictates the possible tautomeric forms. For instance, a 4-bromo-1,2,3-triazole can exist as 1H and 2H tautomers. The relative stability of these tautomers is influenced by factors such as the nature and position of substituents, the solvent, temperature, and concentration.[2]

The tautomeric form of a molecule can significantly impact its physicochemical properties, including its dipole moment, pKa, and ability to act as a hydrogen bond donor or acceptor. Consequently, understanding and controlling the tautomeric equilibrium is of paramount importance in drug design and development, as it can affect ligand-receptor interactions and pharmacokinetic properties.

Synthesis of Bromo-Substituted 1,2,3-Triazoles

The synthesis of bromo-substituted 1,2,3-triazoles can be achieved through several synthetic routes. Direct bromination of a pre-formed 1,2,3-triazole ring is a common method. Alternatively, the triazole ring can be constructed from bromo-containing precursors via cycloaddition reactions.

A facile route to obtaining bromo- and iodo-1,2,3-triazoles has been developed, where dihalo-1,2,3-triazoles can be converted to halo-1,2,3-triazoles in good yields without the need for NH-protection.[3] Unsymmetrical 4-bromo-5-iodo-1,2,3-triazole has also been synthesized from bromo-1,2,3-triazole.[3]

Tautomeric Equilibria in Bromo-Substituted 1,2,3-Triazoles

The position of the bromo-substituent on the 1,2,3-triazole ring has a significant influence on the tautomeric equilibrium. The electron-withdrawing nature of the bromine atom can affect the acidity of the NH proton and the basicity of the nitrogen atoms, thereby shifting the equilibrium.

For the parent 1,2,3-triazole, the 2H-tautomer is generally considered to be the more stable form in the gas phase and in nonpolar solvents.[2][4] In aqueous solution, the 2H-tautomer is also favored, albeit to a lesser extent.[5] The introduction of a bromo-substituent is expected to further influence this equilibrium.

Tautomeric Forms of Bromo-Substituted 1,2,3-Triazoles

The possible tautomeric forms for mono-bromo-substituted 1,2,3-triazoles are depicted below.

Caption: Tautomeric equilibria for 4-bromo- and 5-bromo-1,2,3-triazoles.

Quantitative Analysis of Tautomeric Equilibria

While specific quantitative data for the tautomeric equilibrium of bromo-substituted 1,2,3-triazoles is scarce in the literature, data for the parent 1,2,3-triazole provides a valuable reference point.

| Compound | Conditions | Tautomer Ratio (1H:2H) | ΔG (kJ/mol) | Reference |

| 1,2,3-Triazole | Gas Phase | ~1:1000 | ~17 | [2] |

| 1,2,3-Triazole | Toluene (0.05 M, 300K) | >3:97 | - | [2] |

| 1,2,3-Triazole | Aqueous Solution | ~1:2 | - | [2][5] |

| 4-Phenyl-1,2,3-triazole | Gas Phase (DFT) | - | 16.3 (2H more stable) | [2] |

Experimental and Computational Methodologies

The study of tautomerism in bromo-substituted 1,2,3-triazoles relies on a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.[6][7] The tautomeric ratio can often be determined by integrating the signals corresponding to each tautomer in the 1H, 13C, or 15N NMR spectra.[8] In cases of rapid exchange between tautomers, a single set of averaged signals is observed. In such instances, low-temperature NMR studies can be employed to slow down the exchange rate and resolve the signals of the individual tautomers.

A General Protocol for NMR Analysis of Tautomerism:

-

Sample Preparation: Dissolve a precisely weighed amount of the bromo-substituted 1,2,3-triazole in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4). The concentration should be kept low to minimize intermolecular interactions.

-

1H NMR Spectroscopy: Acquire a 1H NMR spectrum at room temperature. Identify the signals corresponding to the triazole ring protons and any other relevant protons for each tautomer. If distinct signals are observed, the tautomeric ratio can be calculated from the integration of these signals.

-

Variable Temperature NMR: If the signals are broad or averaged due to rapid exchange, perform a variable temperature NMR experiment. Gradually lower the temperature until the signals for the individual tautomers are resolved.

-

13C and 15N NMR Spectroscopy: Acquire 13C and 15N NMR spectra to provide additional structural information and confirm the assignments of the tautomers. 15N NMR can be particularly informative as it directly probes the nitrogen atoms involved in the tautomerism.[8]

-

Data Analysis: Calculate the tautomeric ratio (K_T = [Tautomer A] / [Tautomer B]) from the integrated signal intensities. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RT ln(K_T).

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, revealing which tautomer is present in the crystal lattice.[9][10] It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

A General Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the bromo-substituted 1,2,3-triazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.[11]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[11]

-

Structure Analysis: Analyze the bond lengths, bond angles, and hydrogen bonding interactions to confirm the identity of the tautomer present in the crystal.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[12][13][14] By calculating the electronic energies and Gibbs free energies of the different tautomers, it is possible to predict the position of the tautomeric equilibrium.

A General Workflow for Computational Analysis of Tautomerism:

Caption: A typical computational workflow for studying tautomerism.

Conclusion

The tautomerism of bromo-substituted 1,2,3-triazoles is a crucial aspect of their chemistry with significant implications for their application in drug discovery and materials science. While the general principles of 1,2,3-triazole tautomerism are well-understood, further research is needed to provide detailed quantitative data on the influence of bromo-substituents on the tautomeric equilibrium under various conditions. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry will continue to be instrumental in elucidating the subtle factors that govern the tautomeric preferences of these important heterocyclic compounds. This guide provides a foundational understanding and practical methodologies for researchers to explore this fascinating area of chemistry.

References

- 1. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1H-1,2,3-triazole is a heterocyclic compound of growing interest within the fields of medicinal chemistry and materials science. Its structural motifs are often found in pharmacologically active agents and functional materials. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is paramount for its effective application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. For this compound, its polarity, hydrogen bonding capabilities, and molecular size will dictate its interaction with various solvents.

Quantitative Solubility Data

For related triazole derivatives, qualitative descriptions are sometimes provided. For instance, some substituted triazoles are reported to have limited solubility in water and better solubility in organic solvents like dimethylformamide (DMF). However, direct extrapolation of this information to this compound is not recommended due to the significant impact of substituent changes on solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for assessing the solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, ethyl acetate) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC method or another suitable analytical technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation:

The determined solubility data should be compiled into a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Acetone | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

| DMF | 25 | To be determined | To be determined |

| Toluene | 25 | To be determined | To be determined |

| Ethyl Acetate | 25 | To be determined | To be determined |

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methyl-1H-1,2,3-triazole is a halogenated heterocyclic compound belonging to the versatile class of 1,2,3-triazoles. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and drug development, drawing upon the broader significance of the triazole scaffold. While the specific discovery and detailed history of this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in the synthesis of more complex molecules with potential biological activity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry, recognized for its unique structural features, synthetic accessibility, and wide range of pharmacological activities.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, are often considered bioisosteres of other functional groups, capable of participating in hydrogen bonding and dipole interactions, which are crucial for molecular recognition at biological targets.[1] The introduction of a bromine atom and a methyl group to the triazole core, as in this compound, offers synthetic handles for further functionalization and modulates the electronic and steric properties of the molecule.

This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | [2] |

| Molecular Weight | 161.99 g/mol | [2] |

| CAS Number | 805315-83-7 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-bromo-5-methyl-1H-1,2,3-triazole | [2] |

Synthesis and Experimental Protocols

A potential synthetic pathway involves the [3+2] cycloaddition of an azide with an appropriately substituted alkyne, followed by bromination, or the direct use of a brominated precursor. A general workflow for the synthesis of substituted triazoles is depicted below.

Plausible Experimental Protocol for the Synthesis of this compound

The following protocol is a generalized procedure based on the synthesis of structurally related brominated triazoles and may require optimization for the specific target compound.

Materials:

-

1-Propynylmagnesium bromide solution

-

Trimethylsilyl azide (TMS-N₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Formation of the Triazole Ring: To a stirred solution of 1-propynylmagnesium bromide in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of trimethylsilyl azide in anhydrous THF.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 4-methyl-1H-1,2,3-triazole.

-

Bromination: The crude 4-methyl-1H-1,2,3-triazole is dissolved in a suitable solvent such as dichloromethane or acetonitrile.

-

N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction is stirred for 2-4 hours.

-

Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

Characterization and Data

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a broad singlet for the N-H proton of the triazole ring. The chemical shifts would be influenced by the bromine and the triazole ring. |

| ¹³C NMR | Signals corresponding to the methyl carbon and the two carbons of the triazole ring. The carbon bearing the bromine atom would be significantly deshielded. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching and bending, C=C and C-N stretching of the triazole ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (m/z = 161.99), with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). |

While specific spectral data from a definitive source is not available in the initial search, chemical suppliers often provide access to this information upon request.[4]

Potential Applications in Drug Development

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The incorporation of a bromine atom in this compound provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries for biological screening.

The general class of substituted triazoles has demonstrated a wide array of biological activities, including:

-

Antimicrobial Activity: Triazole derivatives are known to exhibit potent antibacterial and antifungal properties.

-

Anticancer Activity: Many triazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.

-

Antiviral Activity: The triazole nucleus is a key component in several antiviral drugs.

-

Enzyme Inhibition: The ability of the triazole ring to coordinate with metal ions makes it a suitable pharmacophore for inhibiting metalloenzymes.

Given these precedents, this compound can be considered a valuable starting material or building block for the synthesis of novel compounds with potential therapeutic applications. A logical relationship for its utility in drug discovery is outlined below.

Conclusion

This compound is a readily accessible chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While its own biological profile is not extensively characterized, its structure, combining the versatile triazole core with a synthetically tractable bromine substituent, makes it a valuable precursor for the development of novel, biologically active molecules. This guide provides a foundational understanding of its properties, a practical (though inferred) synthetic approach, and a perspective on its potential applications, serving as a useful starting point for researchers in the field. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

References

- 1. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(805315-83-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Potential Biological Activities of Brominated Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug discovery.[1] Their derivatives are known to exhibit a wide spectrum of pharmacological properties, including antifungal, anticancer, antibacterial, and antiviral activities.[2][3] A key strategy in modern drug design involves the strategic modification of lead compounds to enhance their therapeutic efficacy and pharmacokinetic profiles. The introduction of halogen atoms, particularly bromine, is a well-established method to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of brominated triazole derivatives, supported by quantitative data from recent scientific literature, detailed experimental methodologies, and visual representations of key concepts to facilitate understanding and further research.

Anticancer Activities

The 1,2,4-triazole nucleus is a privileged structure found in several approved anticancer drugs, such as letrozole and anastrozole.[4][5] Research has demonstrated that the incorporation of bromine into novel triazole structures can yield compounds with potent antiproliferative effects against various cancer cell lines.[6][7]

A notable example involves a series of di-arylated 1,2,4-triazole derivatives synthesized from a 3-bromo-1H-1,2,4-triazole precursor.[8] Within this series, compound 4q emerged as a particularly potent agent against the MCF-7 human breast adenocarcinoma cell line.[8] Further investigation revealed that this compound induces apoptosis and possesses favorable metabolic stability, marking it as a promising lead for further development.[8]

Quantitative Data: Anticancer Activity

| Compound ID/Class | Target Cell Line | Activity (IC₅₀) | Reference |

| 4q (di-arylated 1,2,4-triazole) | MCF-7 (Human Breast Adenocarcinoma) | 4.8 μM | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The antiproliferative activity of brominated triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, ZR-75-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized brominated triazole compounds are dissolved in DMSO and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.[8]

-

MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol). The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.[8]

Visualization: Synthesis and Evaluation Workflow

Antimicrobial Activities

The global challenge of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Bromination of the triazole scaffold has been shown to be a viable strategy for enhancing both antibacterial and antifungal properties.[9][10]

Antibacterial Activity

Structure-activity relationship (SAR) studies reveal that the presence and position of a bromine atom can significantly influence antibacterial potency. For instance, 4-amino-5-aryl-4H-1,2,4-triazole derivatives featuring a 4-bromo substituent on the aryl ring have demonstrated good antibacterial activity.[9] Furthermore, the introduction of bromine at the C-6 position of a naphthyridinone skeleton fused with a triazole ring was found to enhance activity against Bacillus subtilis, with evidence suggesting DNA-gyrase inhibition as a potential mechanism.[9]

Quantitative Data: Antibacterial Activity

| Compound ID/Class | Target Organism(s) | Key Finding | Reference |

| 4-Bromo substituted 4-amino-5-aryl-4H-1,2,4-triazoles | Gram-positive & Gram-negative bacteria | Exhibited "good activity" compared to other substitutions. | [9] |

| C-6 Bromo-naphthyridinone-triazoles | Bacillus subtilis | Bromine substitution "enhanced antibacterial activity." | [9] |

Antifungal Activity

The antifungal potential of brominated triazoles is also significant. In studies involving thiazole-triazole hybrids, bromo-substituted derivatives were identified as having the most potent antifungal activity against the fungal strain Aspergillus niger.[10] More recently, a series of 1,2,4-triazole derivatives designed based on the structure of the fungicide mefentrifluconazole showed promising results. Specifically, compounds 8d and 8k , which contain bromine, exhibited exceptional activity against the plant pathogen Physalospora piricola, with their efficacy supported by molecular docking studies suggesting strong binding to the target enzyme 14α-demethylase (CYP51).[11]

Quantitative Data: Antifungal Activity

| Compound ID/Class | Target Organism | Activity (EC₅₀) | Reference |

| Bromo-substituted thiazole-triazole hybrid | Aspergillus niger | "Best antifungal activity" within the tested series. | [10] |

| 8d | Physalospora piricola | 10.808 µg/mL | [11] |

| 8k | Physalospora piricola | 10.126 µg/mL | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of brominated triazoles is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The suspension is then diluted in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth, as determined by visual inspection or by measuring optical density.

Visualization: Structure-Activity Relationship (SAR) Logic

Enzyme Inhibition

Many triazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[12] Brominated triazoles have been investigated as potent inhibitors of various enzymes, with cholinesterases being a prominent target for the potential treatment of neurodegenerative diseases like Alzheimer's.[13][14]

Research into 1,2,3-triazole-genipin hybrids identified a compound featuring a bromoethyl–1,2,3-triazole scaffold (compound 5 ) as a potent and selective inhibitor of butyrylcholinesterase (BuChE).[13] SAR studies have also elucidated the importance of the bromine atom's position on an attached phenyl ring for acetylcholinesterase (AChE) inhibition, with the para-substituted compound showing the most pronounced effect compared to meta and ortho positions.[13]

Quantitative Data: Enzyme Inhibition Activity

| Compound ID/Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Compound 5 (bromoethyl-1,2,3-triazole) | Butyrylcholinesterase (BuChE) | 31.8 μM | [13] |

| Para-bromo substituted triazole derivative | Acetylcholinesterase (AChE) | Showed the most pronounced inhibitory effect in its series. | [13] |

Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using a spectrophotometric method developed by Ellman.

-

Reagent Preparation: A phosphate buffer, the substrate (acetylthiocholine iodide for AChE or S-butyrylthiocholine iodide for BChE), Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), and the enzyme solution are prepared.

-

Assay Procedure: In a 96-well plate, the buffer, test compound (at various concentrations), and DTNB are added. The enzyme is then added, and the mixture is pre-incubated.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the wells.

-

Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is monitored by measuring the change in absorbance over time with a microplate reader (at ~412 nm).

-

Data Analysis: The enzyme activity is calculated from the rate of absorbance change. The percentage of inhibition is determined by comparing the rates of reaction with and without the inhibitor. IC₅₀ values are calculated from the dose-response curves.

Visualization: Cholinesterase Inhibition Pathway

References

- 1. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. isres.org [isres.org]

- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 5-Bromo-4-methyl-1H-1,2,3-triazole: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the theoretical studies on 5-Bromo-4-methyl-1H-1,2,3-triazole. This document synthesizes available computational data, outlines relevant experimental protocols, and visualizes key concepts to facilitate further research and application of this compound.

Core Physicochemical and Quantum Chemical Properties

While specific experimental data for this compound is limited, its fundamental properties can be understood through computational chemistry and analogy to related triazole structures. The 1,2,3-triazole ring is an aromatic heterocycle, and its stability and reactivity are influenced by the electronic effects of its substituents.

Theoretical studies on various C5-substituted 1,2,3-triazoles using Density Functional Theory (DFT) calculations, typically at the B3PW91/6-311++G** or B3LYP/6-311++G(d,p) level, provide insights into the tautomeric stability and electronic structure. For C5-substituted 1,2,3-triazoles, three tautomers are possible: 1H, 2H, and 3H. DFT calculations have shown that for many substituents, the 2H-tautomer is the most stable.[1] The presence of a methyl group at the N4 position in this compound will influence the tautomeric equilibrium and overall electronic distribution.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | PubChem[2] |

| Molecular Weight | 161.99 g/mol | PubChem[2] |

| XLogP3 | 0.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

| Rotatable Bond Count | 0 | PubChem (Predicted) |

| Exact Mass | 160.95886 | PubChem[2] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[2] |

| Heavy Atom Count | 7 | PubChem (Predicted) |

| Formal Charge | 0 | PubChem (Predicted) |

| Complexity | 114 | PubChem (Predicted) |

Molecular Structure and Spectroscopic Analysis (Theoretical)

The geometry of the 1,2,3-triazole ring is a key determinant of its interaction with biological targets. DFT calculations on related 1,2,3-triazole derivatives have been used to predict bond lengths, bond angles, and dihedral angles.[3] These studies indicate that the triazole ring is largely planar. The bromine atom at C5 and the methyl group at N4 will induce specific electronic and steric effects, which can be further elucidated through detailed computational analysis.

Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated using quantum chemical methods.[4] For instance, DFT calculations can predict the characteristic vibrational modes of the triazole ring and the C-Br and C-N stretches. Similarly, theoretical NMR spectra can be simulated to aid in the experimental characterization of the molecule. While experimental spectra for the title compound are not widely published, some data is available through chemical suppliers.[5]

Table 2: Predicted Spectroscopic Data (Based on Analogous Structures)

| Spectroscopic Data | Predicted Features | Method of Prediction |

| ¹H NMR | Signals corresponding to the methyl protons and the N-H proton of the triazole ring. | DFT/GIAO calculations on similar triazoles. |

| ¹³C NMR | Resonances for the methyl carbon and the two carbons of the triazole ring. | DFT/GIAO calculations on similar triazoles. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-N stretching, C=N stretching, and C-Br stretching. | DFT frequency calculations on substituted triazoles.[6][7] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating substituted 1,2,3-triazoles.

General Synthesis via Huisgen 1,3-Dipolar Cycloaddition

The most common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[8] A plausible synthetic route for this compound could involve the reaction of a brominated alkyne with methyl azide. The regioselectivity of this reaction (formation of 1,4- or 1,5-disubstituted triazoles) can often be controlled by the use of a copper(I) or ruthenium(II) catalyst.[9]

Experimental Workflow for Triazole Synthesis

Caption: General workflow for the synthesis of this compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical environment of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and Br.

Potential Biological Activity and Drug Development Insights

Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Theoretical studies such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential interactions of this compound with biological targets.

Molecular Docking and Dynamics

Molecular docking studies on similar triazole compounds have been performed to investigate their binding modes with various enzymes. For example, triazole-based inhibitors have been studied for their interaction with cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis.[10][11] These studies often reveal that the triazole ring can coordinate with the heme iron in the active site, while the substituents provide additional interactions with surrounding amino acid residues. MD simulations can further elucidate the stability of the ligand-protein complex and the dynamics of their interaction over time.[11]

Logical Flow of a Computational Drug Discovery Cascade

Caption: A typical workflow for the computational screening and experimental validation of a potential drug candidate.

Structure-Activity Relationship (SAR) Considerations

The bromine atom at the C5 position is an interesting feature from a medicinal chemistry perspective. It can act as a lipophilic group, potentially enhancing membrane permeability. Furthermore, the C-Br bond can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group at the N4 position will influence the overall shape and electronic properties of the molecule, which in turn will affect its binding affinity and selectivity for a particular target.

Conclusion

While direct experimental and theoretical studies on this compound are not abundant in the current literature, a substantial amount of information can be inferred from computational studies on the 1,2,3-triazole core and its derivatives. This technical guide provides a foundational understanding of the physicochemical properties, potential synthetic routes, and possible biological applications of this compound. Further dedicated computational and experimental work is necessary to fully elucidate the characteristics and potential of this compound as a valuable molecule in chemical and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(805315-83-7) 1H NMR [m.chemicalbook.com]

- 6. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

Methodological & Application

Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via 5-Bromo Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, utilizing a versatile 5-bromo-1,4-disubstituted-1,2,3-triazole intermediate. This approach offers a robust platform for the late-stage functionalization of the triazole core, enabling the creation of diverse molecular architectures relevant to drug discovery and materials science.

Introduction

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides efficient access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of fully substituted 1,4,5-trisubstituted analogues often requires more elaborate strategies. One powerful approach involves the post-functionalization of a pre-formed triazole ring. This application note focuses on the synthesis of 1,4-disubstituted-5-bromo-1,2,3-triazoles and their subsequent diversification through various cross-coupling reactions and lithium-halogen exchange.

Overall Synthetic Strategy

The general workflow for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a 5-bromo precursor is a two-stage process. The first stage involves the synthesis of the 1,4-disubstituted-5-bromo-1,2,3-triazole intermediate. The second stage is the functionalization of the C5 position of this intermediate.

Figure 1: General workflow for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.

Stage 1: Synthesis of 1,4-Disubstituted-5-bromo-1,2,3-triazole Precursor

A robust and efficient method for the synthesis of the 5-bromo-1,2,3-triazole precursor is a one-pot, two-step process commencing with a CuAAC reaction followed by in situ halogenation with N-bromosuccinimide (NBS)[1][2].

Experimental Protocol: One-pot Synthesis of 1,4-Disubstituted-5-bromo-1,2,3-triazoles

Figure 2: Experimental workflow for the one-pot synthesis of the 5-bromo precursor.

Materials:

-

Terminal alkyne (1.0 mmol)

-

Organic azide (1.0 mmol)

-

(aNHC)CuCl (abnormal N-heterocyclic carbene copper(I) chloride) catalyst (0.01 mmol, 1 mol%)

-

N-Bromosuccinimide (NBS) (2.0 mmol)

-

Anhydrous 1,2-dichloroethane (2 mL)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the terminal alkyne (1.0 mmol), organic azide (1.0 mmol), (aNHC)CuCl catalyst (1 mol%), and anhydrous 1,2-dichloroethane (2 mL).

-

Stir the reaction mixture at 60 °C for 4 hours.

-

After the initial 4 hours, add N-bromosuccinimide (2.0 mmol) to the reaction mixture.

-

Continue to stir the reaction mixture at 60 °C for an additional 4 hours.

-

Upon completion, cool the reaction to room temperature and proceed with standard work-up and purification (e.g., extraction and column chromatography) to isolate the desired 1,4-disubstituted-5-bromo-1,2,3-triazole.

Table 1: Synthesis of Various 1,4-Disubstituted-5-bromo-1,2,3-triazoles

| Entry | Alkyne | Azide | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | Benzyl azide | 1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole | 85 | [1] |

| 2 | 1-Octyne | Phenyl azide | 5-Bromo-1-phenyl-4-hexyl-1H-1,2,3-triazole | 78 | [1] |

| 3 | Propargyl alcohol | 4-Tolyl azide | (5-Bromo-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol | 82 | [2] |

Stage 2: C5-Functionalization of the 5-Bromo-1,2,3-triazole Precursor

The C5-bromo substituent serves as a versatile handle for introducing a wide range of functionalities through various transition metal-catalyzed cross-coupling reactions and other transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 5-bromo-1,2,3-triazole and various aryl or vinyl boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-triazoles

Figure 3: Workflow for Suzuki-Miyaura coupling of the 5-bromo precursor.

Materials:

-

1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)

-

Aryl or vinyl boronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., Cs2CO3, 2.0 equiv)

-

Solvent (e.g., Ethanol)

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the 5-bromo-1,2,3-triazole (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).

-

Add the solvent and seal the vial.

-

Heat the reaction mixture in a microwave reactor at the specified temperature and time (e.g., 100 °C for 25-40 minutes).

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.

Table 2: Examples of Suzuki-Miyaura Coupling with 5-Bromo-1,2,3-triazoles

| Entry | 5-Bromo-1,2,3-triazole | Boronic Acid | Product | Yield (%) | Reference |

| 1 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | 5-Phenyl-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | 92 | [1] |

| 2 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl)-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | 97 | [1] |

| 3 | 1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole | 4-Methoxyphenylboronic acid | 1-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 88 | [3] |

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position of the triazole ring.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-1,2,3-triazoles

Materials:

-

1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh3)2Cl2 (2.5 mol%)

-

CuI (5 mol%)

-

Base (e.g., Et3N)

-

Solvent (e.g., DMF)

Procedure:

-

To a solution of the 5-bromo-1,2,3-triazole (1.0 equiv) in the chosen solvent, add the terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (2.5 mol%), CuI (5 mol%), and the amine base.

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for a designated time (e.g., 3 hours).

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 3: Examples of Sonogashira Coupling with 5-Bromo-1,2,3-triazoles

| Entry | 5-Bromo-1,2,3-triazole | Terminal Alkyne | Product | Yield (%) | Reference |

| 1 | 1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole | Phenylacetylene | 1-Benzyl-4-phenyl-5-(phenylethynyl)-1H-1,2,3-triazole | 85 | [4] |

| 2 | 5-Bromo-1-(4-methoxyphenyl)-4-propyl-1H-1,2,3-triazole | 1-Heptyne | 1-(4-Methoxyphenyl)-5-(hept-1-yn-1-yl)-4-propyl-1H-1,2,3-triazole | 79 | [5] |

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction facilitates the coupling of various primary and secondary amines to the C5 position of the triazole ring.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-1,2,3-triazoles

Materials:

-

1,4-Disubstituted-5-bromo-1,2,3-triazole (0.5 mmol)

-

Amine (1.0 equiv)

-

(THP-Dipp)Pd(cinn)Cl catalyst (2 mol%)

-

t-BuONa (3.0 equiv)

-

1,4-Dioxane (2.5 mL)

Procedure:

-

In a glovebox, combine the 5-bromo-1,2,3-triazole (0.5 mmol), amine (1.0 equiv), (THP-Dipp)Pd(cinn)Cl catalyst (2 mol%), and t-BuONa (3.0 equiv) in a reaction vial.

-

Add 1,4-dioxane (2.5 mL), seal the vial, and heat the mixture at 120 °C for 24 hours.

-

After cooling, dilute the reaction mixture with an organic solvent, filter through a short pad of silica gel, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Table 4: Examples of Buchwald-Hartwig Amination with 5-Halo-1,2,3-triazoles

| Entry | 5-Halo-1,2,3-triazole | Amine | Product | Yield (%) | Reference |

| 1 | 5-Bromo-1-benzyl-4-phenyl-1H-1,2,3-triazole | Aniline | N-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)aniline | 82 | [2][6] |

| 2 | 5-Chloro-1-benzyl-4-phenyl-1H-1,2,3-triazole | Morpholine | 4-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)morpholine | 91 | [2][6] |

Lithium-Halogen Exchange and Electrophilic Quench

For the introduction of other functionalities, a lithium-halogen exchange at the C5 position followed by quenching with an appropriate electrophile can be employed.

Experimental Protocol: Lithium-Halogen Exchange of 5-Bromo-1,2,3-triazoles

Materials:

-

1,4-Disubstituted-5-bromo-1,2,3-triazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv)

-

Anhydrous THF

-

Electrophile (e.g., CO2, DMF, aldehydes, ketones)

Procedure:

-

Dissolve the 5-bromo-1,2,3-triazole (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 equiv) and stir the mixture at -78 °C for 1 hour.

-

Add the desired electrophile and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the residue by column chromatography.

Table 5: Examples of Lithium-Halogen Exchange and Electrophilic Quench

| Entry | 5-Bromo-1,2,3-triazole | Electrophile | Product | Yield (%) | Reference |

| 1 | 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole | Dimethyl disulfide | 1-Benzyl-4-bromo-5-(methylthio)-1H-1,2,3-triazole | 91.5 | [7] |

| 2 | 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | CO2 | 4-Bromo-1-(methoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid | 85 | [7] |

Conclusion

The use of 1,4-disubstituted-5-bromo-1,2,3-triazoles as precursors provides a highly effective and versatile strategy for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. The protocols outlined in this application note, including the one-pot synthesis of the bromo-precursor and its subsequent functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as lithium-halogen exchange, offer researchers in drug development and materials science a powerful toolkit for the rapid generation of diverse and complex triazole-containing molecules. The mild reaction conditions and broad functional group tolerance of these methods make them particularly attractive for late-stage diversification in complex molecule synthesis.

References

- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 2. mdpi.com [mdpi.com]

- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]